(R)-tert-butyl 2-methylaziridine-1-carboxylate

Description

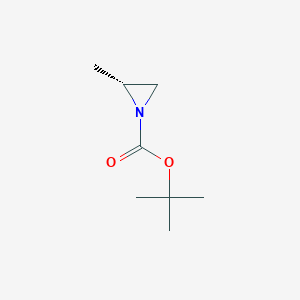

(R)-tert-Butyl 2-methylaziridine-1-carboxylate (CAS: 129319-91-1) is a chiral aziridine derivative with a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. It features a strained three-membered aziridine ring substituted with a methyl group at position 2 and a tert-butyl carbamate group at position 1. This compound is widely used in enantioselective synthesis due to its stereochemical rigidity and reactivity in ring-opening reactions. Storage conditions recommend sealing in dry environments at 2–8°C, reflecting its sensitivity to moisture and thermal degradation .

Properties

IUPAC Name |

tert-butyl (2R)-2-methylaziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLIJOWSVJKBFP-VJSCVCEBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-methylaziridine-1-carboxylate typically involves the reaction of tert-butyl 2-methylaziridine-1-carboxylate with a chiral auxiliary or catalyst to induce chirality. Common reagents used in the synthesis include tert-butyl bromoacetate and a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for ®-tert-butyl 2-methylaziridine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the desired chirality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 2-methylaziridine-1-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: It can participate in substitution reactions where the aziridine ring is opened and substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), methanol (MeOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening with an amine can yield an amino alcohol, while oxidation can produce an aziridine N-oxide .

Scientific Research Applications

Organic Synthesis

(R)-tert-butyl 2-methylaziridine-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its aziridine ring structure allows for various chemical reactions, including:

- Nucleophilic Ring-Opening Reactions : The strained aziridine ring is susceptible to nucleophilic attack, leading to the formation of substituted amines or alcohols.

- Substitution Reactions : The compound can undergo substitution at the nitrogen or carbon atoms of the aziridine ring, yielding diverse products.

These reactions enable the creation of complex molecular architectures essential in pharmaceutical development.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for biologically active compounds. Notable applications include:

- PDI Inhibition : Studies have shown that derivatives of this compound can inhibit Protein Disulfide Isomerases (PDIs), which are crucial in protein folding processes. This inhibition can potentially lead to therapeutic effects in cancer treatment by inducing cell death in cancer cells.

- Antimicrobial Activity : Certain derivatives have demonstrated efficacy against Mycobacterium tuberculosis, particularly against drug-resistant strains. Structural modifications of the aziridine derivatives have led to improved antimicrobial properties .

Material Science

The compound's unique structural characteristics make it valuable in developing new materials with specific properties. For instance, it has been utilized in the synthesis of polymers and materials with tailored functionalities for various applications .

Case Studies and Research Findings

Several studies highlight the compound's significance:

- PDI Inhibition Study : A library of aziridine-2-carboxylic acid derivatives was synthesized and tested for PDI inhibition alongside established anticancer drugs. Results indicated moderate PDI inhibitory activity, suggesting potential therapeutic applications.

- Antimicrobial Development : Research focused on synthesizing novel inhibitors targeting CYP121A1 using aziridine scaffolds showed promising results against Mycobacterium tuberculosis .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and activities of compounds related to this compound:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| (S)-tert-butyl 2-methylaziridine-1-carboxylate | Enantiomer of (R) configuration | Used in studies comparing stereochemistry effects |

| tert-butyl 3-methylaziridine | Different position of methyl group | Potentially different reactivity patterns |

| (R)-phenyl 2-methylaziridine-1-carboxylate | Contains a phenyl group | Investigated for its potential medicinal properties |

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-methylaziridine-1-carboxylate involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to readily participate in nucleophilic ring-opening reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

(S)-tert-Butyl 2-Methylaziridine-1-Carboxylate (CAS: 197020-60-3)

- Key Difference : The (S)-enantiomer shares identical physical properties (e.g., molecular weight, formula) but exhibits opposite optical activity , critical for asymmetric synthesis.

- Reactivity : Both enantiomers undergo similar reactions (e.g., ring-opening), but their stereochemistry directs the formation of enantiomeric products. For instance, highlights their use in synthesizing distinct diastereomers like tert-butyl (2R,3S)-3-methylaziridine-2-carboxylate , where substituent positioning alters reactivity .

tert-Butyl (2R,3S)-3-Methylaziridine-2-Carboxylate (CAS: Not provided)

- Structural Variance: The methyl group is at position 3 instead of 2, creating a diastereomeric relationship.

Functional Group Variants

1-tert-Butyl 2-Methyl Aziridine-1,2-Dicarboxylate (CAS: 126496-79-5)

- Key Difference : Features two ester groups (tert-butyl and methyl) at positions 1 and 2.

- Reactivity: The additional electron-withdrawing ester group increases ring strain, accelerating ring-opening reactions compared to mono-carbamate analogs. This compound is used in multicomponent reactions for constructing complex heterocycles .

tert-Butyl N-[(3-Methylazetidin-3-yl)methyl]carbamate Hydrochloride (CAS: 1523606-21-4)

Table 1: Key Properties of Selected Aziridine/Azetidine Derivatives

Critical Analysis of Stability and Handling

- Aziridine vs. Azetidine : The three-membered aziridine ring in this compound is more reactive due to higher ring strain, whereas azetidine derivatives (e.g., QJ-5549) are thermally stable but less versatile in ring-opening reactions .

- Safety : The (R)-enantiomer is flammable (H225) and a skin/eye irritant (H315/H319). In contrast, azide-containing analogs (e.g., CAS 259537-91-2) pose explosion risks, requiring stringent safety protocols .

Biological Activity

(R)-tert-butyl 2-methylaziridine-1-carboxylate is a chiral organic compound characterized by its four-membered aziridine ring structure. While the compound itself does not exhibit significant direct biological activity, it serves as a crucial building block in organic synthesis, particularly in the development of biologically active derivatives. This article explores the biological activity associated with this compound, including its synthesis, applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 157.21 g/mol

- Structure : The compound features a tert-butyl group attached to a carboxylate functional group, with chirality at the aziridine ring.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and ring-opening reactions. The aziridine structure allows for various modifications that can lead to compounds with distinct biological activities. Notably, derivatives of this compound have been explored for their potential pharmacological properties, including anti-cancer and enzyme-inhibiting activities.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Notability |

|---|---|---|

| (S)-tert-butyl 2-methylaziridine-1-carboxylate | Enantiomer of this compound | Used in studies comparing stereochemistry effects |

| tert-butyl 3-methylaziridine-1-carboxylate | Similar aziridine structure but with different substitution | Explored for different biological activities |

| (R)-phenyl 2-methylaziridine-1-carboxylate | Contains a phenyl group instead of tert-butyl | Investigated for its potential medicinal properties |

Biological Activity and Mechanisms

While this compound itself may not have a specific mechanism of action, it plays an essential role as a precursor for synthesizing biologically active compounds. The biological effects are largely dependent on the modifications made to the aziridine structure during subsequent synthetic steps. For instance, derivatives can interact with various biological targets, potentially leading to therapeutic applications.

Case Studies

- Asymmetric Synthesis Applications : Research has demonstrated that derivatives of this compound can be utilized in asymmetric synthesis to create chiral molecules with significant biological activity. For example, regioselective ring-opening reactions have been employed to synthesize complex molecules that exhibit enzyme inhibition properties .

- Pharmacological Properties : Several studies have indicated that derivatives synthesized from this compound possess anti-cancer properties. These compounds can act as inhibitors in specific biochemical pathways associated with tumor growth .

Interaction Studies

Interaction studies involving this compound primarily focus on its derivatives rather than the compound itself. These studies aim to explore how modified versions interact with biological receptors and enzymes:

- Nucleophilic Attack : The aziridine ring can undergo nucleophilic attack, leading to the formation of substituted amines that are valuable in pharmaceuticals.

- Biological Targets : The specific interactions depend on the final products derived from this compound and their respective mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-tert-butyl 2-methylaziridine-1-carboxylate, and how can reaction conditions be tailored to improve enantiomeric purity?

- Methodological Answer : The synthesis typically involves aziridine ring formation followed by tert-butyl ester protection. Key steps include:

- Ring Closure : Use of intramolecular nucleophilic substitution with chiral auxiliaries to control stereochemistry (e.g., (R)-configured precursors).

- Esterification : tert-Butyl chloroformate under Schotten-Baumann conditions (0–5°C, pH 8–9) .

- Purification : Chiral HPLC or recrystallization with diethyl ether/hexane to achieve >98% enantiomeric excess .

- Critical Parameters : Temperature control during ring closure (to avoid racemization) and solvent polarity for crystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm aziridine ring protons (δ 1.5–2.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 158.1 .

- X-ray Crystallography : SHELXL refinement for resolving stereochemistry; data collection at 100 K to minimize thermal motion artifacts .

Q. What are the common functionalization reactions of this compound, and how do reagent choices influence product distribution?

- Methodological Answer :

- Nucleophilic Ring-Opening : Aziridine reacts with amines (e.g., benzylamine) in THF at 60°C to yield β-amino esters. Selectivity depends on steric hindrance from the tert-butyl group .

- Oxidation : Dess–Martin periodinane converts the methyl group to a ketone, but over-oxidation risks ester cleavage .

- Reduction : NaBH selectively reduces aziridine to pyrrolidine derivatives under acidic conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stereochemical outcomes of aziridine functionalization reactions?

- Methodological Answer :

- Transition State Analysis : B3LYP/6-31G(d) calculations to model ring-opening energetics. For example, nucleophilic attack at the less hindered C2 position is favored (ΔG ≈ 25 kcal/mol) .

- Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. THF) for regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for tert-butyl ester deprotection?

- Methodological Answer :

- Acid Sensitivity : TFA-mediated deprotection at 0°C (yield: 85%) vs. HCl leading to side reactions (yield: 60%). Kinetic studies via in situ IR monitoring can identify optimal acid strength .

- By-Product Analysis : LC-MS to detect tert-butyl carbocation intermediates, which dimerize in polar solvents .

Q. How does the tert-butyl group influence the compound’s conformational stability in catalytic applications?

- Methodological Answer :

- Dynamic NMR : Variable-temperature H NMR (200–300 K) reveals restricted rotation of the tert-butyl group, stabilizing transition states in asymmetric catalysis .

- X-ray Diffraction : Crystal packing analysis shows van der Waals interactions between tert-butyl and adjacent methyl groups, reducing ring strain .

Q. What experimental protocols validate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a CM5 chip; measure binding affinity (K) at varying compound concentrations (1 nM–10 μM) .

- Molecular Docking : AutoDock Vina simulations with crystal structures (PDB: 3ERT) to identify hydrogen bonding with active-site residues (e.g., Asp189) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.